molecular formula C17H20N2O3S B2427303 5-cyclopropyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1396782-07-2

5-cyclopropyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2427303
CAS RN: 1396782-07-2
M. Wt: 332.42
InChI Key: KBGBXNNPWGHZDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyclopropyl group, a thiophene ring, a tetrahydro-2H-pyran ring, an isoxazole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide could result in hydrogen bonding, affecting its solubility and boiling/melting points .

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

  • Synthesis Techniques : Innovative synthesis methods for heterocyclic compounds, including pyrazole, pyrimidine, and isoxazole derivatives, have been developed. These methodologies often involve reactions under specific conditions to yield novel compounds with potential biological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives employs reactions between various amines and acrylamides, highlighting the versatility of heterocyclic synthesis techniques (Hassan et al., 2014).

  • Characterization and Applications : The synthesized compounds are typically characterized using techniques like NMR, IR, MS, and sometimes X-ray crystallography to establish their structures. Such compounds have been evaluated for their biological activities, including cytotoxic effects against various cancer cell lines, indicating potential applications in cancer research. Moreover, heterocyclic compounds have shown promise in antimicrobial activity, underscoring their potential utility in developing new therapeutic agents (Sowmya et al., 2018).

Potential Research Applications

Given the structural complexity and the biological activity of similar compounds, "5-cyclopropyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-3-carboxamide" could be investigated for its:

  • Anticancer Properties : Based on the cytotoxic activities observed in related heterocyclic compounds, this chemical could be studied for its potential to inhibit cancer cell growth, contributing to the development of novel anticancer drugs.

  • Antimicrobial Efficacy : The antimicrobial properties seen in similar compounds suggest that this chemical might be effective against various bacterial and fungal pathogens, offering a new avenue for antibiotic research.

  • Enzyme Inhibition : The inhibitory effects on specific enzymes, such as carbonic anhydrases, observed in related research, indicate that this compound could be explored for its potential in treating diseases associated with these enzymes.

References

properties

IUPAC Name

5-cyclopropyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-16(13-10-14(22-19-13)12-3-4-12)18-11-17(5-7-21-8-6-17)15-2-1-9-23-15/h1-2,9-10,12H,3-8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBXNNPWGHZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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